
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide, also known as BBA, is a compound that has shown significant potential in scientific research in recent years. It is a sulfonamide derivative that has been synthesized using a specific method and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell growth and survival. It has also been shown to modulate the expression of certain genes that are involved in the immune response.
Biochemical and Physiological Effects:
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide has been found to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune response, and reduction of inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide has been shown to have low toxicity and high specificity for certain enzymes, making it a useful tool for studying specific biochemical pathways. However, one limitation of using 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and genes that it targets. Another direction is to explore its potential applications in other scientific research areas, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on developing more cost-effective synthesis methods for 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide and identifying potential analogs with improved efficacy and specificity.
Méthodes De Synthèse
The synthesis of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide involves the reaction between 4-bromobenzylamine and 4-chlorobenzenesulfonyl chloride, followed by the reaction with N-methylacetamide. This method has been optimized to yield high purity and high yield of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide.
Applications De Recherche Scientifique
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide has been found to have potential applications in various scientific research areas, including cancer research, neurology, and immunology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-19-16(21)11-20(10-12-2-4-13(17)5-3-12)24(22,23)15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYCLQBPOBADRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

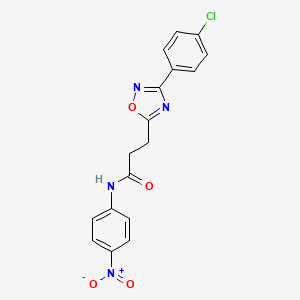
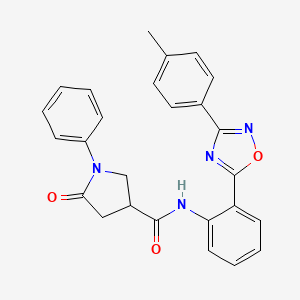
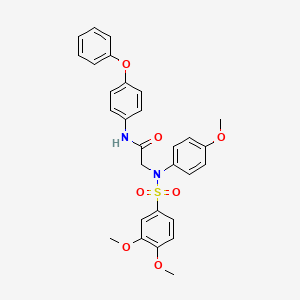
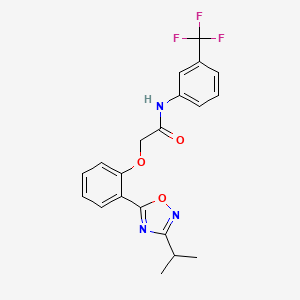
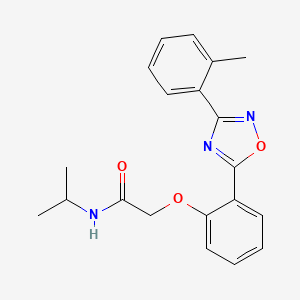

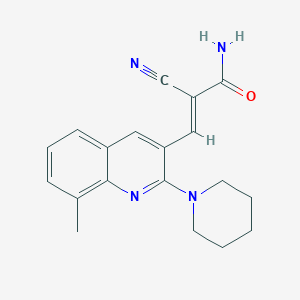
![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)
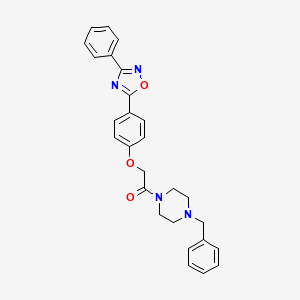
![N-(4-Bromophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B7717832.png)
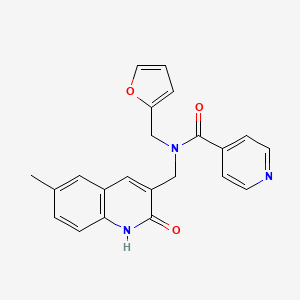
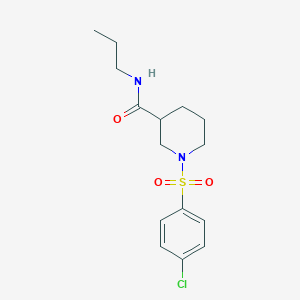

![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)